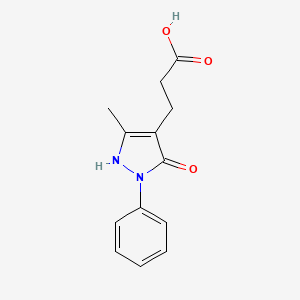
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid” is a pyrazole derivative. Pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory . A variety of pyrazole containing compounds are used as drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions has been used .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 1H, 13C, and 31P NMR, and mass spectra have been used to characterize the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The new C-P bond was created in a one-pot synthesis of diethyl [(substituted phenyl) (5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, FT-IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 31P NMR spectrum have been used to analyze the properties .Applications De Recherche Scientifique
1. Polymer Modification
Research has shown that compounds like 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid can be used in polymer modification. A study by Aly and El-Mohdy (2015) demonstrated that radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various amines, including compounds structurally similar to this compound. This modification improved the thermal stability and biological activities of the polymers, making them more suitable for medical applications (Aly & El-Mohdy, 2015).
2. Synthesis of Pyrazole Derivatives
Another significant application is in the synthesis of pyrazole derivatives. Kumarasinghe, Hruby, and Nichol (2009) researched the synthesis of compounds including 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid. Such compounds are crucial in regiospecific synthesis and are characterized using advanced techniques like X-ray crystallography, which can aid in the development of new pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).
3. Antibacterial and Antifungal Applications
Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal activities. Mishriky et al. (2001) synthesized various compounds, including 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids, and tested their antimicrobial properties. These studies contribute to the development of new drugs with potential antibacterial and antifungal properties (Mishriky et al., 2001).
Mécanisme D'action
The mechanism of action of similar compounds has been investigated. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTHNGDXNWGAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)

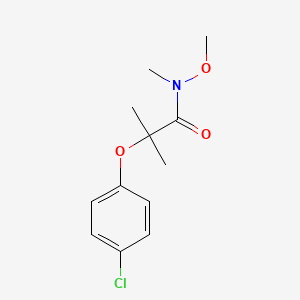
![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)
![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2577559.png)
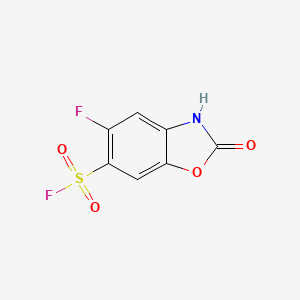
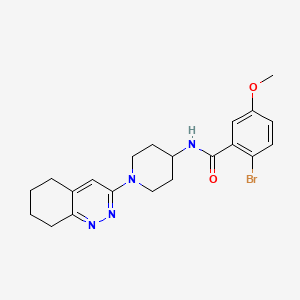
![N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2577566.png)
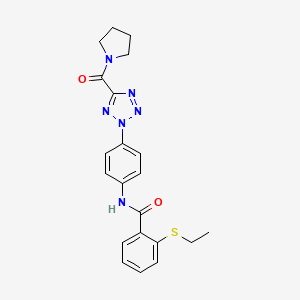
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2577568.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577569.png)